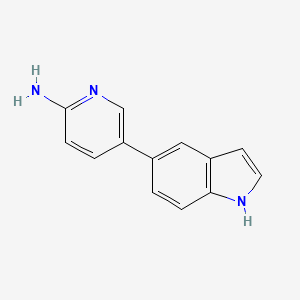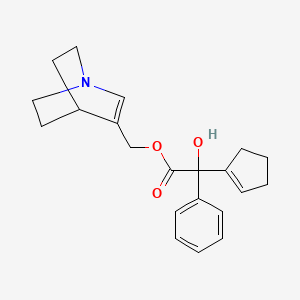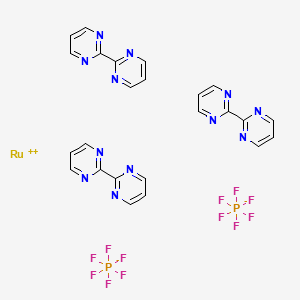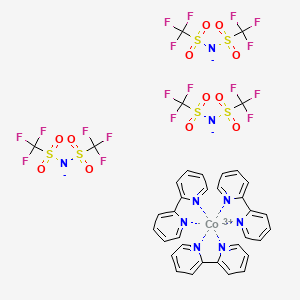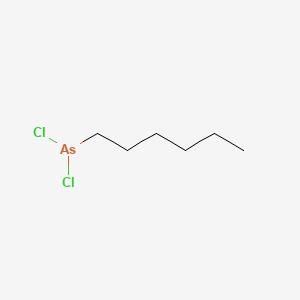
Arsine, dichlorohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine, dichlorohexyl-: is a chemical compound with the molecular formula C6H13AsCl2 . It belongs to the class of organoarsenic compounds and is characterized by the presence of arsenic bonded to a hexyl group and two chlorine atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Arsine, dichlorohexyl- typically involves the reaction of hexyl lithium (hexyl-Li) with arsenic trichloride (AsCl3). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction can be represented as follows:
Industrial Production Methods
In an industrial setting, the production of Arsine, dichlorohexyl- may involve large-scale reactions using specialized reactors to handle the reactivity of the starting materials and the product. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Arsine, dichlorohexyl-: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form arsenic acid derivatives.
Reduction: : Reduction reactions can lead to the formation of arsine gas (AsH3) or other lower oxidation state arsenic compounds.
Substitution: : Substitution reactions involve the replacement of chlorine atoms with other groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents like hydrogen gas (H2) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents such as alcohols, amines, and halides are used in substitution reactions.
Major Products Formed
Oxidation: : Arsenic acid derivatives, such as arsenic acid (H3AsO4).
Reduction: : Arsine gas (AsH3) and other lower oxidation state arsenic compounds.
Substitution: : Various arsine derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Arsine, dichlorohexyl-: has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: : Studied for its potential biological activity and toxicity in various biological systems.
Medicine: : Investigated for its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: : Employed in the production of semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which Arsine, dichlorohexyl- exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context of the compound.
Vergleich Mit ähnlichen Verbindungen
Arsine, dichlorohexyl-: can be compared with other similar organoarsenic compounds, such as:
Arsine, diethyl-: : Similar structure but with ethyl groups instead of hexyl groups.
Arsine, dimethyl-: : Similar structure but with methyl groups instead of hexyl groups.
Arsenic trioxide: : A simpler arsenic compound without organic groups.
Arsine, dichlorohexyl-: is unique due to its longer alkyl chain, which can influence its reactivity and biological activity compared to shorter-chain analogs.
Eigenschaften
CAS-Nummer |
64049-22-5 |
|---|---|
Molekularformel |
C6H13AsCl2 |
Molekulargewicht |
230.99 g/mol |
IUPAC-Name |
dichloro(hexyl)arsane |
InChI |
InChI=1S/C6H13AsCl2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 |
InChI-Schlüssel |
DJVOOQCZZHPSRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[As](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


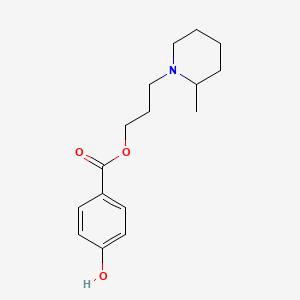
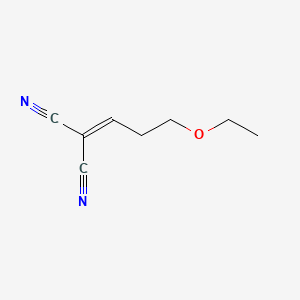
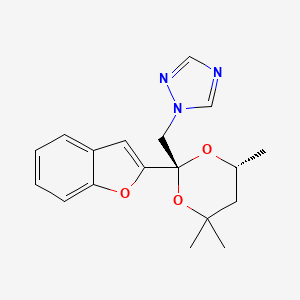
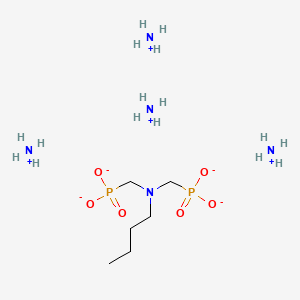
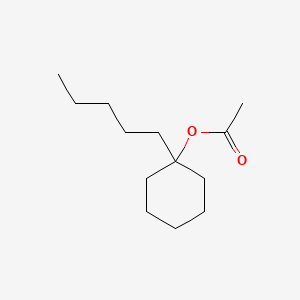

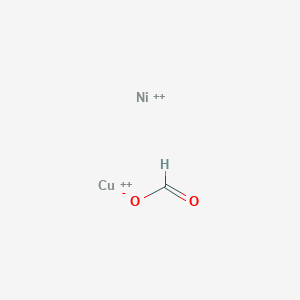
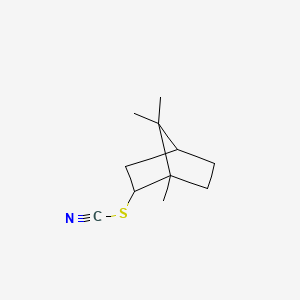

![3-[(Aminooxy)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B15347377.png)
